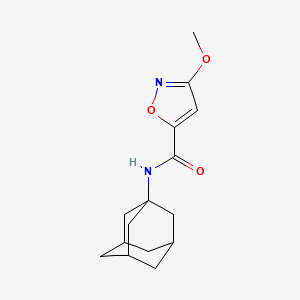
N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide” is a complex organic compound. It contains an adamantane moiety, which is a type of diamondoid and a stable three-dimensional (3D) hydrocarbon structure composed of three cyclohexane rings . It also contains an isoxazole ring, which is a five-membered ring with two heteroatoms (one nitrogen and one oxygen), and a carboxamide group, which is a common functional group in bioactive molecules .
Molecular Structure Analysis
The adamantane moiety is known for its rigidity and three-dimensional structure, which can influence the compound’s overall conformation and potentially its interactions with biological targets . The isoxazole ring is a polar heterocycle that can participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide could potentially undergo hydrolysis, and the isoxazole ring might participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the adamantane moiety could contribute to its lipophilicity, while the isoxazole and carboxamide groups could contribute to its polarity .Aplicaciones Científicas De Investigación
Anti-Dengue Virus Activity
The compound N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, which shares structural features with the compound , has been synthesized for anti-Dengue virus activity . The compound showed significant anti-DENV serotype 2 activity and low cytotoxicity .
Synthesis of N-Aryl Derivatives
The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This process involved reacting adamantane-containing amines and diamines with different steric hindrances at the primary amino groups with p-tolylboronic acid .
Synthesis of N-(Adamantan-1-yl)amides
N-(Adamantan-1-yl)amides were synthesized by reacting 1-bromoadamantane with carboxylic acid amides in the presence of manganese . This process yielded N-(Adamantan-1-yl)amides in 70–90% yield .
Construction of Complex STO-NG Basis Sets
The compound N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide can be used in the construction of complex Slater-type orbital represented by N-term Gaussian-type orbitals (cSTO-N G) basis sets . These basis sets are used for calculating electronic resonance state energies and photoionization cross sections of atoms and molecules .
1S-3S Direct Frequency Comb Spectroscopy
The 1S-3S spectrometer, which is based on a mode-locked titanium sapphire laser, produces a frequency comb that is used for spectroscopy . This method allows for high-resolution spectroscopy down to the natural line width of the observed transition .
Synthesis of 1-Amino-3-Azabicyclo[4.1.0]heptane Skeleton Derivatives
Research has shown a comprehensive synthesis approach for 1-amino-3-azabicyclo[4.1.0]heptane skeleton derivatives. The synthesis process involves intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, yielding enantiomerically pure compounds.
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(1-adamantyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-13-5-12(20-17-13)14(18)16-15-6-9-2-10(7-15)4-11(3-9)8-15/h5,9-11H,2-4,6-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVUUCQGFFLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1s,3s)-adamantan-1-yl)-3-methoxyisoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

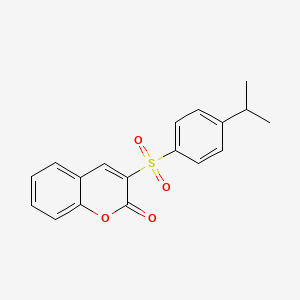
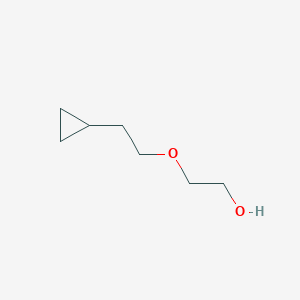
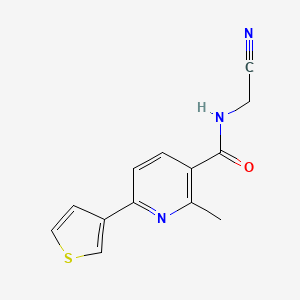
![[3-(1-Methylpyrrol-2-yl)morpholin-4-yl]-(2-methylsulfanylpyridin-4-yl)methanone](/img/structure/B2470550.png)
![N-(3,4-dichlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470553.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2470554.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2470557.png)
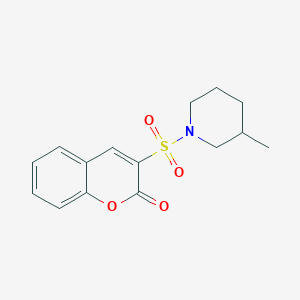
![2-[(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2470560.png)

![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)

![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2470568.png)